2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid
Description
2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid is a thioperoxoic acid derivative characterized by a unique combination of thioic and hydroxycarbonothioyl functional groups. The compound’s structure includes an ethanethioic acid backbone (CH₃COSH) modified by a methoxy-linked hydroxythiocarbonyl substituent (-OCH₂C(S)OH). This dual functionality confers distinctive chemical reactivity, particularly in redox and nucleophilic substitution reactions.
Properties
IUPAC Name |
2-(2-oxo-2-sulfanylethoxy)ethanethioic S-acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3S2/c5-3(8)1-7-2-4(6)9/h1-2H2,(H,5,8)(H,6,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRMLSQMZDFCCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)S)OCC(=O)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid typically involves the reaction of a hydroxy compound with a carbonothioylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the thioester group into a sulfoxide or sulfone.
Reduction: The compound can be reduced to form alcohols or thiols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Scientific Research Applications
2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers.
Mechanism of Action
The mechanism by which 2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and thioester groups can participate in hydrogen bonding and covalent interactions with enzymes or other proteins, affecting their activity and function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, 2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid is compared to structurally related thioperoxoic acids, ethanethioic esters, and methoxy-substituted derivatives.
Table 1: Structural and Functional Comparison
Key Findings
Reactivity and Stability: The target compound’s hydroxythiocarbonyl group enhances electrophilic sulfur reactivity compared to simpler ethanethioic esters (e.g., ’s compound), which lack this substituent. This makes it more prone to nucleophilic attack but less stable under acidic conditions . Unlike ethane(dithioperoxoic) acid (C₂H₄O₂S₂), which decomposes readily in water, the methoxy linkage in the target compound may improve hydrolytic stability, similar to 2-methoxyphenoxyacetic acid’s resistance to hydrolysis .
Solubility and Lipophilicity: The hydroxythiocarbonyl group increases polarity compared to aryl-substituted ethanethioic esters (e.g., ’s compound), suggesting moderate solubility in polar aprotic solvents (e.g., DMSO). However, it is less lipophilic than (R)-(-)-2-methoxy-2-phenylacetic acid, which is favored in nonpolar media .
This contrasts with 2-methoxyphenoxyacetic acid, which is primarily used in agrochemical synthesis .
Biological Activity
The compound 2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid , also known as a thioacid derivative, has garnered attention in recent years for its potential biological activities. This article aims to explore its biological activity, including antibacterial, antifungal, and antiviral properties, alongside relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of 2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid can be represented as follows:
- Molecular Formula : C₅H₈O₃S₂
- Molecular Weight : 192.25 g/mol
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈O₃S₂ |
| Molecular Weight | 192.25 g/mol |
| Functional Groups | Thioester, Hydroxy |
Antibacterial Activity
Research indicates that 2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid exhibits significant antibacterial properties. A study conducted by Astakala et al. demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), a major concern in healthcare settings due to antibiotic resistance. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA strains, indicating its potential as a therapeutic agent in combating resistant bacterial infections .
Antifungal Activity
In addition to antibacterial properties, the compound has shown promising antifungal activity. In vitro tests revealed that it inhibited the growth of various fungal species, including Candida albicans and Aspergillus niger. The observed MIC values ranged from 16 to 64 µg/mL, suggesting that the compound could serve as an alternative treatment for fungal infections .
Antiviral Activity
The antiviral potential of this compound is also noteworthy. Preliminary studies indicated that it possesses anti-HIV integrase activity, which is crucial for the viral replication cycle. The compound's structural features may contribute to its ability to inhibit viral enzymes effectively .
Table 2: Summary of Biological Activities
| Activity Type | Target Organism/Pathogen | MIC (µg/mL) |
|---|---|---|
| Antibacterial | MRSA | 32 |
| Antifungal | Candida albicans | 16 |
| Antifungal | Aspergillus niger | 64 |
| Antiviral | HIV | Not specified |
Case Study 1: Efficacy Against MRSA
In a controlled laboratory setting, the efficacy of 2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid was assessed against several MRSA strains. The study involved comparing the compound with standard antibiotics such as vancomycin and linezolid. Results indicated that while traditional antibiotics had higher MIC values, the thioacid derivative showed comparable efficacy at lower concentrations, highlighting its potential as a novel antibacterial agent .
Case Study 2: Antifungal Screening
A separate investigation focused on the antifungal properties of the compound involved testing against clinical isolates of Candida species. The results demonstrated that the compound not only inhibited growth but also exhibited fungicidal activity at higher concentrations. This suggests that it could be developed into a topical treatment for fungal infections .
Research Findings and Future Directions
Recent studies have emphasized the need for further research into the mechanisms underlying the biological activities of 2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid. Understanding these mechanisms will be crucial for optimizing its use in clinical settings and developing new therapeutic strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
